Vorasidenib

Descripción general

Descripción

Vorasidenib es un medicamento anticancerígeno experimental que se utiliza principalmente para el tratamiento de gliomas de bajo grado. Es un inhibidor de molécula pequeña que se dirige a la isocitrato deshidrogenasa-1 (IDH1) y la isocitrato deshidrogenasa-2 (IDH2), que están mutadas en varias formas de cáncer . This compound es notable por su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente efectivo en el tratamiento de tumores cerebrales .

Aplicaciones Científicas De Investigación

Vorasidenib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la inhibición de las enzimas isocitrato deshidrogenasa.

Biología: Investigado por su papel en el metabolismo celular y la producción de oncometabolitos.

Industria: Posibles aplicaciones en el desarrollo de terapias contra el cáncer dirigidas y herramientas de diagnóstico.

Mecanismo De Acción

Vorasidenib ejerce sus efectos dirigiéndose específicamente e inhibiendo las formas mutantes de las enzimas isocitrato deshidrogenasa (IDH1 e IDH2). Estas enzimas participan en el metabolismo celular, y sus mutaciones conducen a la producción de un oncometabolito llamado 2-hidroxi-glutarato (2-HG). Al inhibir estas enzimas, this compound reduce los niveles de 2-HG, impidiendo así el crecimiento y la progresión del tumor .

Compuestos similares:

Ivosidenib: Otro inhibidor de IDH1 mutante, utilizado en el tratamiento de la leucemia mieloide aguda.

Enasidenib: Se dirige a IDH2 mutante y también se utiliza en el tratamiento de la leucemia mieloide aguda.

AG-120 y AG-221: Inhibidores en etapa temprana de IDH1 e IDH2 mutantes, respectivamente.

Singularidad de this compound: this compound es único debido a su doble inhibición de IDH1 e IDH2, así como su capacidad para cruzar la barrera hematoencefálica. Esto lo hace particularmente efectivo en el tratamiento de tumores cerebrales, una característica que no comparten muchos otros inhibidores de IDH .

Análisis Bioquímico

Biochemical Properties

Vorasidenib interacts with the enzymes IDH1 and IDH2, which are key regulators in cellular metabolism . These enzymes are mutated in several forms of cancer, and this compound acts as a small molecule inhibitor of these mutated enzymes . The nature of these interactions involves the blocking of the activity of the abnormal IDH1 and IDH2 proteins in cancer cells .

Cellular Effects

This compound has shown to slow the growth of tumors in some people with brain cancers called low-grade gliomas that had mutations in the IDH1 or IDH2 genes . It influences cell function by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This includes binding interactions with these biomolecules, inhibition of these enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In a large clinical trial, treatment with this compound slowed the growth of tumors in some people with low-grade gliomas that had mutations in the IDH1 or IDH2 genes . The median time until the disease worsened or death from any cause was estimated to be 27.7 months for people in the this compound group .

Dosage Effects in Animal Models

It has been observed to slow tumor growth and delay the need for additional therapies .

Metabolic Pathways

This compound is involved in the metabolic pathways of the IDH1 and IDH2 enzymes . These enzymes are key regulators in cellular metabolism, and this compound acts as an inhibitor of these enzymes when they are mutated .

Transport and Distribution

This compound, designed to be highly blood-brain barrier penetrant, has demonstrated clinically meaningful efficacy in patients with IDH1/2 mutant gliomas . This suggests that it is effectively transported and distributed within cells and tissues.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Vorasidenib implica múltiples pasos, comenzando con la preparación de la estructura central de triazina. Los pasos clave incluyen:

Formación del núcleo de triazina: El núcleo de triazina se sintetiza a través de una serie de reacciones de sustitución nucleofílica.

Introducción del grupo cloropiridinilo: El grupo cloropiridinilo se introduce a través de una reacción de acoplamiento.

Adición de grupos trifluoropropilo: Los grupos trifluoropropilo se añaden a través de una serie de reacciones de alquilación.

Métodos de producción industrial: La producción industrial de this compound implica escalar las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción para garantizar la consistencia y la calidad.

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en las partes de piridinilo y triazina.

Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de triazina, lo que lleva a la formación de varios derivados reducidos.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en el grupo cloropiridinilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas distintas y posibles actividades biológicas.

Comparación Con Compuestos Similares

Ivosidenib: Another inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.

Enasidenib: Targets mutant IDH2 and is also used in the treatment of acute myeloid leukemia.

AG-120 and AG-221: Early-stage inhibitors of mutant IDH1 and IDH2, respectively.

Uniqueness of Vorasidenib: this compound is unique due to its dual inhibition of both IDH1 and IDH2, as well as its ability to cross the blood-brain barrier. This makes it particularly effective in treating brain tumors, a feature not shared by many other IDH inhibitors .

Actividad Biológica

Vorasidenib, also known as AG-881, is a novel small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1/2). This compound has emerged as a promising therapeutic option for patients with low-grade gliomas harboring IDH mutations. Its biological activity is characterized by the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis associated with IDH mutations. This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound based on recent research findings.

This compound acts by inhibiting the enzymatic activity of mutant IDH1 and IDH2, leading to a reduction in 2-HG levels. Elevated 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation. The inhibition of these enzymes restores normal metabolic processes within the tumor cells, promoting differentiation and reducing tumor growth.

Key Mechanisms:

- Inhibition of IDH1/2: this compound selectively inhibits both wild-type and mutant isoforms of IDH1 and IDH2.

- Reduction of 2-HG Levels: Clinical studies have demonstrated significant reductions in tumor 2-HG concentrations, achieving up to 93% reduction in some cases .

- Epigenetic Reversal: this compound has been shown to reverse gene expression changes associated with IDH mutations, thereby restoring normal cellular functions .

Clinical Efficacy

Recent clinical trials have established this compound's efficacy in prolonging progression-free survival (PFS) in patients with IDH-mutant low-grade gliomas. The pivotal INDIGO trial highlighted its potential as a first-in-class treatment option.

Clinical Trial Data

| Parameter | This compound | Placebo |

|---|---|---|

| Median PFS (months) | 27.7 | 11.1 |

| Time to Next Treatment Intervention (%) | 85.6% | 47.4% |

| Tumor Volume Change (average %) | -2.5% every 6 months | +13.9% every 6 months |

| Most Common Adverse Events | Fatigue, headache, nausea, seizures | N/A |

The INDIGO trial involved 331 patients aged 12 and older with recurrent or residual grade 2 gliomas carrying IDH mutations. Results indicated that this compound significantly slowed disease progression compared to placebo, with a marked improvement in quality of life and neurocognitive function .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. The most common adverse effects reported include fatigue, headache, nausea, musculoskeletal pain, and seizures. Notably, dose-limiting toxicities were primarily related to elevated liver transaminases but were reversible upon dose adjustment .

Case Studies

In a phase 1 clinical trial assessing the pharmacodynamics of this compound, tumor samples from participants showed a dramatic reduction in 2-HG levels post-treatment. Specifically, patients receiving this compound at a dose of 50 mg daily exhibited a reduction in tumor 2-HG concentrations by approximately 92.6% compared to baseline levels . This reduction was correlated with favorable changes in gene expression profiles indicative of reduced malignancy.

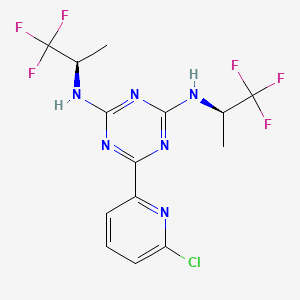

Propiedades

IUPAC Name |

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZAWDGAVJMPTA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644545-52-7 | |

| Record name | Vorasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.